

Application Note: Gas Chromatography-Mass Spectrometry Method for Dinotefuran Detection

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Compound of Interest

Compound Name: *Dinotefuran*

Cat. No.: *B8816431*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Dinotefuran is a third-generation neonicotinoid insecticide widely used in agriculture to control a variety of pests.[1][2] Due to its systemic nature and high water solubility, concerns about its potential impact on non-target organisms and its presence in food commodities have grown.[3][4] Consequently, sensitive and reliable analytical methods are crucial for monitoring **Dinotefuran** residues in various matrices to ensure food safety and environmental protection.

While liquid chromatography is commonly employed for the analysis of polar compounds like **Dinotefuran**, gas chromatography-mass spectrometry (GC-MS) offers a powerful alternative, particularly when coupled with tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity.[3] A key challenge in analyzing polar pesticides by GC-MS is their compatibility with the chromatographic system. This application note details a robust GC-MS/MS method that overcomes this challenge through a modified extraction procedure involving a solvent conversion step, making it suitable for the determination of **Dinotefuran** in complex matrices such as fruits and vegetables.[3][5]

Principle of the Method

The methodology involves the extraction of **Dinotefuran** from the sample matrix using methanol. To ensure compatibility with the GC-MS system, a solvent conversion step is introduced. The extract is evaporated to near dryness and then reconstituted in a non-polar

solvent, n-hexane. This crucial step allows for the efficient analysis of the polar **Dinotefuran** molecule by gas chromatography. The final determination and quantification are performed using a gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

Reagents and Materials

- Solvents: Methanol (HPLC grade), n-hexane (pesticide residue grade), Acetonitrile (HPLC grade).
- Reference Standard: **Dinotefuran** ($\geq 99\%$ purity).
- Equipment: Mortar and pestle, 50 mL centrifuge tubes, centrifuge, nitrogen evaporator, 0.22 μm membrane filters, GC-MS/MS system.

Sample Preparation

A modified extraction procedure is employed to prepare samples for GC-MS/MS analysis.[\[3\]](#)[\[5\]](#)

- Homogenization: Weigh 10 g of the sample (e.g., fruits, vegetables) into a mortar.
- Extraction: Add 10 mL of methanol and grind for 1.5 minutes until a uniform pulp is formed.
- Centrifugation: Transfer the homogenate to a 50 mL centrifuge tube and centrifuge at 12,500 rpm for 5 minutes.
- Supernatant Collection: Carefully collect the supernatant.
- Solvent Conversion:
 - Transfer the supernatant to a nitrogen evaporator.
 - Evaporate the solvent to near dryness at 40°C under a gentle stream of nitrogen.
 - Re-dissolve the residue in 2 mL of n-hexane and mix thoroughly.
- Filtration: Filter the solution through a 0.22 μm membrane filter into a GC vial for analysis.

GC-MS/MS Instrumental Conditions

The following instrumental parameters have been shown to be effective for the analysis of **Dinotefuran**.^{[3][5]}

Parameter	Condition
Gas Chromatograph	Shimadzu GCMS-TQ8050NX or equivalent
Column	(Not specified, but a mid-polarity column like a DB-5ms or HP-5ms is commonly used for pesticide analysis)
Carrier Gas	High-purity helium
Flow Rate	1.69 mL/min
Injection Mode	Splitless
Injector Temperature	250°C
Oven Program	Start at 50°C (hold for 1 min), ramp at 25°C/min to 125°C, then ramp at 10°C/min to 260°C (hold for 3 min)
Mass Spectrometer	Triple Quadrupole
Ionization Mode	Electron Impact (EI)
Ionization Voltage	70 eV
Ion Source Temperature	230°C
Acquisition Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	Quantifier: m/z 157.0 > 113.0Qualifiers: m/z 157.0 > 99.0, m/z 157.0 > 127.0
Retention Time	Approximately 6.14 min

Visualization of Experimental Workflow

Caption: Workflow for **Dinotefuran** analysis by GC-MS/MS.

Method Performance and Validation

The described method demonstrates excellent performance for the quantification of **Dinotefuran** in various fruit and vegetable matrices.[3][5] The validation parameters are summarized below.

Parameter	Result
Linearity Range	0.001–2.0 mg/kg
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	0.003 mg/kg
Limit of Quantification (LOQ)	0.01 mg/kg
Average Recovery	88.2% to 104.5%
Precision (RSD)	3.5% to 5.8%

Conclusion

This application note presents a sensitive, accurate, and reliable GC-MS/MS method for the determination of **Dinotefuran** residues. The incorporation of a solvent conversion step successfully addresses the challenges associated with analyzing this polar pesticide by gas chromatography. The method has been validated across diverse fruit and vegetable matrices, demonstrating excellent linearity, low detection limits, and high recovery rates, making it a valuable tool for routine monitoring in food safety and environmental analysis.[3][4]

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